4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-

Beschreibung

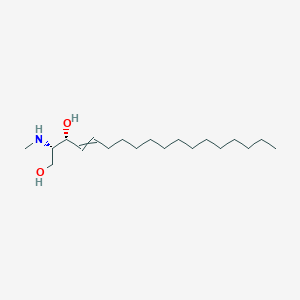

The compound “4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-” is a sphingoid base derivative characterized by an 18-carbon unsaturated hydrocarbon chain with hydroxyl groups at positions 1 and 3, and a methylamino group (-NHCH₃) at position 2. Its stereochemistry (2S,3R,4E) is critical for biological activity, as it mirrors the natural configuration of sphingosine, a key sphingolipid backbone . This compound is structurally related to sphingosine but differs in the substitution of the amino group with a methylamino moiety, which may alter its interaction with enzymes like sphingosine kinase or ceramide synthase .

Eigenschaften

IUPAC Name |

(2S,3R)-2-(methylamino)octadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)18(17-21)20-2/h15-16,18-22H,3-14,17H2,1-2H3/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMQNHNDMLZNDJ-RBUKOAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC=C[C@H]([C@H](CO)NC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include long-chain alkenes and amino alcohols.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product. Commonly used catalysts include transition metal complexes, while solvents such as ethanol or methanol are employed to dissolve the reactants.

Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves rigorous quality control measures to ensure consistency and safety of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group in the compound can undergo substitution reactions with halides or other electrophiles to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Saturated alcohols

Substitution: Alkylated or acylated derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Anticancer Properties:

Research indicates that 4-Octadecene-1,3-diol derivatives exhibit anticancer effects. For instance, compounds related to this structure have shown potential in inducing apoptosis in cancer cells and inhibiting pathways associated with tumor growth. A study highlighted the efficacy of certain derivatives against various cancer cell lines, demonstrating significant growth inhibition rates .

Neuroprotective Effects:

The compound has been studied for its neuroprotective properties. It may influence pathways related to neurodegenerative diseases by acting as a modulator of neurotransmitter systems. The presence of the methylamino group is believed to enhance its ability to cross the blood-brain barrier, allowing it to exert protective effects on neuronal cells .

Inflammation and Pain Management:

Preliminary studies suggest that this compound could have anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and may serve as potential therapeutic agents in managing inflammatory conditions .

Biochemical Applications

Enzyme Inhibition:

4-Octadecene-1,3-diol has been investigated for its role as an enzyme inhibitor. It may inhibit enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For example, certain derivatives have demonstrated inhibitory activity against acetylcholinesterase and other enzymes critical for neurotransmission .

Sphingolipid Metabolism:

This compound is structurally related to sphingolipids, which are crucial in cell signaling and membrane structure. Its derivatives are being explored for their roles in modulating sphingolipid metabolism, which can influence cell growth and apoptosis .

Material Science Applications

Surfactants and Emulsifiers:

Due to its amphiphilic nature, 4-Octadecene-1,3-diol can be utilized as a surfactant or emulsifier in various formulations. Its ability to stabilize emulsions makes it valuable in cosmetic and pharmaceutical formulations where consistent texture and stability are required .

Polymer Chemistry:

The compound can serve as a monomer or additive in polymer synthesis. Its long hydrocarbon chain contributes to the hydrophobic properties of polymers, making it suitable for applications in coatings and adhesives that require water resistance .

Case Studies

Wirkmechanismus

The mechanism of action of 4-Octadecene-1,3-diol,

Biologische Aktivität

4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H39NO2

- Molecular Weight : 313.52 g/mol

- CAS Number : 2700-62-1

- Density : Approximately 0.9 g/cm³

- Boiling Point : 445.9 °C at 760 mmHg

Research indicates that 4-Octadecene-1,3-diol exhibits several biological activities primarily through its interaction with cell signaling pathways:

- MAPK Inhibition : The compound acts as a potent inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This inhibition is crucial for regulating cellular processes such as proliferation and apoptosis .

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines. It triggers DNA fragmentation and activates apoptotic pathways, suggesting its potential as an anticancer agent .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, although further research is needed to confirm these findings.

Biological Activity Overview

The biological activity of 4-Octadecene-1,3-diol can be summarized in the following table:

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Cancer Cell Studies : In vitro studies demonstrated that treatment with 4-Octadecene-1,3-diol resulted in significant apoptosis in breast cancer cell lines. The mechanism involved the activation of caspases and subsequent DNA fragmentation .

- In Vivo Toxicity Assessment : A study assessed the toxicity profile of the compound in animal models. Results indicated no significant toxic effects on vital organs at therapeutic doses, supporting its safety for further development .

- Antimicrobial Testing : A recent investigation into derivatives of this compound showed promising antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, functional, and biological differences between “4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-” and related sphingoid bases:

Structural and Functional Insights

N,N-Dimethylsphingosine (DMS) exhibits stronger inhibition of sphingosine kinase due to steric hindrance from the bulkier dimethylamino group . The azido derivative is primarily a synthetic intermediate for bioorthogonal labeling, leveraging its reactive azide group .

Chain Length and Bioactivity :

- The tetradecene variant (C14) demonstrates that shorter chains may limit biological roles to specific niches, such as muscle degeneration in invertebrates .

Phosphorylation State :

- S1P , the phosphorylated form of sphingosine, highlights how post-translational modifications dictate functional divergence, enabling receptor-mediated signaling .

Research Findings

Sphingosine Derivatives in Apoptosis: N,N-Dimethylsphingosine (DMS) blocks sphingosine kinase, elevating intracellular ceramide levels and triggering apoptosis in cancer cells . The target compound’s methylamino group may similarly interfere with sphingolipid metabolism, though experimental validation is needed .

Applications in Drug Discovery :

- The azido derivative (C₁₈H₃₅N₃O₂) is utilized in click chemistry to track sphingolipid distribution in cellular membranes .

Species-Specific Roles :

- The tetradecene variant (C14) isolated from crayfish underscores the evolutionary conservation of sphingoid bases in muscle regulation .

Notes

Inferred Data : Molecular formulas for some compounds (e.g., the target compound and DMS) are inferred due to incomplete evidence.

Contradictions: lists a phosphate-containing variant as a synonym for S1P, while describes distinct dimethylamino and phosphate derivatives. Careful stereochemical distinction is required.

Biological Relevance: The target compound’s methylamino group warrants further study to elucidate its impact on sphingolipid enzyme kinetics or receptor binding.

Q & A

Q. What computational tools predict the compound’s interaction with lipid bilayers?

- Methodology : Perform molecular dynamics simulations using software like GROMACS or CHARMM. Parameters include lipid composition (e.g., POPC membranes) and protonation states of the methylamino group. Validate with experimental membrane permeability assays (e.g., PAMPA) .

Data Contradiction Analysis

Q. Discrepancies in reported cytotoxicity: How to determine if variations arise from cell type specificity or experimental design?

- Methodology :

- Meta-Analysis : Compare IC50 values across studies using standardized protocols (e.g., MTT vs. ATP-based viability assays).

- Cell Panel Screening : Test cytotoxicity in diverse cell lines (cancer vs. primary cells) under identical conditions.

- Apoptosis Markers : Quantify caspase-3/7 activation to distinguish necrotic vs. apoptotic mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.